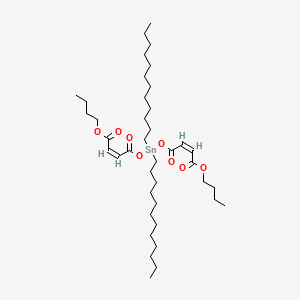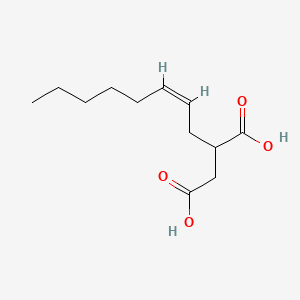
2-Octenylsuccinic acid, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octenylsuccinic acid, (2Z)-: is an organic compound with the molecular formula C12H20O4 . It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly in the food and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octenylsuccinic acid, (2Z)- is typically synthesized through the esterification of succinic anhydride with 2-octene. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Octenylsuccinic acid, (2Z)- involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Octenylsuccinic acid, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the 2-octenyl group to a single bond.
Substitution: The compound can participate in substitution reactions, where the 2-octenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated succinic acid derivatives.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
2-Octenylsuccinic acid, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the modification of biomolecules to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: The compound is used as an emulsifying agent in the food industry and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-Octenylsuccinic acid, (2Z)- involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifying agent. It can form micelles and stabilize emulsions by reducing the surface tension between immiscible liquids .
Comparison with Similar Compounds
- 1-Octenylsuccinic acid
- 2-Octenylsuccinic acid, (2E)-
- Octenylsuccinic anhydride
Comparison: 2-Octenylsuccinic acid, (2Z)- is unique due to its specific geometric configuration (Z-configuration), which affects its reactivity and interaction with other molecules. Compared to its (E)-isomer, the (2Z)-isomer has different physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
138844-84-5 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[(Z)-oct-2-enyl]butanedioic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16)/b7-6- |
InChI Key |
QWBQTFQCJMOSPK-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCC=CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







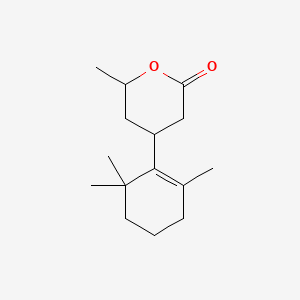


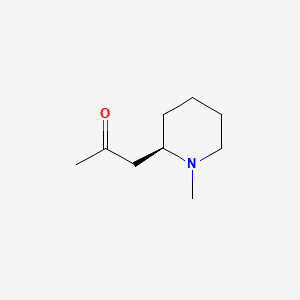


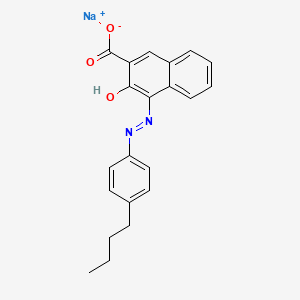
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
